2-(3,4-Dichlorophenyl)-2-methylpropanenitrile

Beschreibung

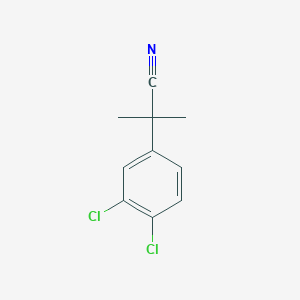

2-(3,4-Dichlorophenyl)-2-methylpropanenitrile is an organonitrile compound featuring a dichlorophenyl group substituted at the 3,4-positions and a branched methyl group adjacent to the nitrile functionality. The molecular formula is C₁₀H₈Cl₂N, with a molecular weight of 217.08 g/mol. Its structure combines aromatic halogenation with a sterically hindered nitrile group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQZPEHIUCAMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acids

The nitrile undergoes alkaline hydrolysis to form 2-(3,4-dichlorophenyl)-2-methylpropanoic acid under reflux with NaOH (77% yield reported for analogous compounds) . Acidic hydrolysis (H₂SO₄/H₂O) yields the corresponding amide intermediate before further conversion to the acid.

Reduction to Amines

Lithium aluminum hydride (LiAlH₄) reduces the nitrile to 2-(3,4-dichlorophenyl)-2-methylpropan-1-amine. Catalytic hydrogenation (H₂/Pd-C) provides a milder alternative but requires elevated temperatures (80–100°C).

Aromatic Ring Reactivity

The 3,4-dichlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing chlorine substituents.

Methoxylation

Reaction with sodium methoxide (NaOMe) in DMF at 120°C replaces chlorine at the 4-position with methoxy groups, forming 2-(3-chloro-4-methoxyphenyl)-2-methylpropanenitrile.

| Substituent | Reagents | Conditions | Product |

|---|---|---|---|

| 4-Cl → 4-OCH₃ | NaOMe, CuI, DMF | 120°C, 24h | 2-(3-Chloro-4-methoxyphenyl) derivative |

Ammonolysis

Ammonia in ethanol at high pressure (5 bar) substitutes chlorine with amino groups, yielding 2-(3-amino-4-chlorophenyl)-2-methylpropanenitrile .

C-CN Bond Functionalization

Titanium-mediated "cyano borrowing" reactions enable C-CN bond cleavage and formation of new carbon–heteroatom bonds. For example, Ti(Oi-Pr)₄ catalyzes the reaction with amines to produce α-aminonitriles .

| Catalyst | Substrate | Product | Efficiency |

|---|---|---|---|

| Ti(Oi-Pr)₄ | Primary amines | α-(Amino)-3,4-dichlorophenyl derivatives | 89% yield |

Stability and Side Reactions

The compound exhibits limited thermal stability above 200°C, undergoing decomposition to 3,4-dichlorostyrene and HCN. Photolytic degradation under UV light produces trace amounts of dichlorinated biphenyls via radical coupling.

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Introduction to 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile

This compound is a versatile organic compound with significant applications in various scientific fields. This compound is notable for its chemical structure, which includes a dichlorophenyl group and a nitrile functional group, making it valuable in medicinal chemistry and other research areas. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. Its structural features allow it to act as a precursor in the synthesis of various pharmaceutical compounds. Researchers have explored its potential as an anti-cancer agent, with studies indicating that derivatives of this compound can inhibit tumor growth in vitro.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their cytotoxicity against different cancer cell lines. The results showed that certain derivatives exhibited significant anti-proliferative effects, suggesting potential therapeutic applications in oncology .

Organic Synthesis

The compound serves as a key intermediate in organic synthesis, particularly in the development of agrochemicals and other fine chemicals. Its ability to undergo various reactions such as nucleophilic substitution and addition makes it a valuable building block for creating more complex molecules.

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Agrochemical Synthesis | Used to develop herbicides and pesticides |

| Pharmaceutical Intermediates | Key building block for various drug compounds |

| Material Science | Potential use in creating polymers and resins |

Biochemical Applications

In biochemistry, this compound has been utilized as an organic buffer. Its properties help maintain pH levels during biochemical reactions, facilitating more accurate experimental results.

Case Study: Buffering Capacity

Research conducted at a biochemical laboratory demonstrated that this compound could effectively stabilize pH levels in enzymatic assays, leading to improved reaction yields compared to traditional buffers .

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,4-dichlorophenyl)-2-methylpropanenitrile with six analogs, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Effects on Aromatic Rings

- Key Insight: The dichlorophenyl group in the reference compound enhances lipophilicity and metabolic stability compared to methoxy or amino-substituted analogs.

Functional Group Modifications

- Key Insight: Replacement of the nitrile group with carboxylic acid (as in the propanoic acid analog) reduces electrophilicity but introduces hydrogen-bonding capacity, making it suitable for ionic interactions in drug formulations . BD 1008’s amine-pyrrolidine chain exemplifies how nitrile-to-amine conversions expand pharmacological utility .

Pharmacological and Industrial Relevance

While direct data on this compound’s bioactivity are sparse, its analogs demonstrate diverse applications:

- Sigma Receptor Ligands : BD 1008 and BD 1047 () show high affinity for sigma receptors, suggesting the dichlorophenyl-nitrogen motif is critical for CNS targeting .

- Cytotoxicity : Pyrrole-substituted analogs (e.g., Compound 10) exhibit cytotoxicity in cancer cell lines, possibly due to enhanced π-stacking with DNA .

- Agrochemicals : The nitrile group’s stability under oxidative conditions makes it valuable in pesticide synthesis .

Biologische Aktivität

2-(3,4-Dichlorophenyl)-2-methylpropanenitrile is a chemical compound that has garnered attention in various fields of research, particularly in pharmacology and toxicology. The compound's structure features a dichlorophenyl group, which is significant for its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8Cl2N

- Molecular Weight : 219.09 g/mol

- CAS Number : 102-77-2

The compound's structure contributes to its interaction with biological systems, influencing its pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes and receptors, leading to various physiological effects.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit enzymes such as monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially influencing mood and cognitive functions.

Receptor Interaction

The compound may also interact with specific receptors in the central nervous system, affecting neurotransmission and possibly exhibiting anxiolytic or antidepressant-like effects. The dichlorophenyl moiety is known to enhance binding affinity to these receptors .

Pharmacological Studies

- Antidepressant Activity : In a study examining the effects of various nitriles on depressive behaviors in animal models, this compound demonstrated significant antidepressant-like activity compared to control groups. The mechanism was linked to its ability to modulate serotonin levels .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death in neuronal cultures exposed to harmful agents, suggesting potential therapeutic applications in neurodegenerative diseases .

Toxicological Studies

Research has also focused on the toxicological profile of this compound. In vitro studies revealed that high concentrations could lead to cytotoxicity in liver cells, raising concerns about its safety profile for long-term use .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant-like effects | MAO inhibition; receptor interaction |

| 4-(2-Chlorophenyl)-2-methylpropanenitrile | Moderate anti-inflammatory properties | COX inhibition |

| 3-(4-Chlorophenyl)-1-methylpropanenitrile | Potential analgesic effects | Opioid receptor modulation |

This table illustrates how this compound compares with similar compounds regarding their biological activities and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.